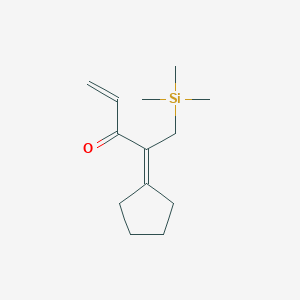
1-Penten-3-one, 4-cyclopentylidene-5-(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Penten-3-one, 4-cyclopentylidene-5-(trimethylsilyl)- is an organic compound with a unique structure that includes a cyclopentylidene group and a trimethylsilyl group attached to a pentenone backbone
Preparation Methods
The synthesis of 1-Penten-3-one, 4-cyclopentylidene-5-(trimethylsilyl)- typically involves multiple steps. One common method includes the reaction of cyclopentanone with trimethylsilyl chloride in the presence of a base, followed by the addition of a pentenone derivative. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
1-Penten-3-one, 4-cyclopentylidene-5-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The trimethylsilyl group can be substituted with other functional groups through reactions with nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Penten-3-one, 4-cyclopentylidene-5-(trimethylsilyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and metabolic pathways.
Medicine: Research is ongoing into its potential use as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins with specific properties.
Mechanism of Action
The mechanism by which 1-Penten-3-one, 4-cyclopentylidene-5-(trimethylsilyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s α,β-unsaturated carbonyl structure allows it to participate in Michael addition reactions, forming covalent bonds with nucleophiles in biological systems. This can lead to the modulation of enzyme activity and the alteration of metabolic pathways.
Comparison with Similar Compounds
Similar compounds to 1-Penten-3-one, 4-cyclopentylidene-5-(trimethylsilyl)- include:
1-Penten-3-one: Lacks the cyclopentylidene and trimethylsilyl groups, making it less sterically hindered and more reactive in certain reactions.
Cyclopentanone: Contains a cyclopentyl group but lacks the pentenone and trimethylsilyl groups, resulting in different reactivity and applications.
Trimethylsilyl derivatives: Compounds with trimethylsilyl groups attached to different backbones, which can have varying physical and chemical properties.
The uniqueness of 1-Penten-3-one, 4-cyclopentylidene-5-(trimethylsilyl)- lies in its combination of functional groups, which provides a balance of reactivity and stability, making it valuable in both research and industrial applications.
Properties
CAS No. |
193737-67-6 |
|---|---|
Molecular Formula |
C13H22OSi |
Molecular Weight |
222.40 g/mol |
IUPAC Name |
4-cyclopentylidene-5-trimethylsilylpent-1-en-3-one |
InChI |
InChI=1S/C13H22OSi/c1-5-13(14)12(10-15(2,3)4)11-8-6-7-9-11/h5H,1,6-10H2,2-4H3 |
InChI Key |
CMHXJYMLQUZMAW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC(=C1CCCC1)C(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-pyridin-2-yl]-3-phenyl-propionamide](/img/structure/B12570102.png)
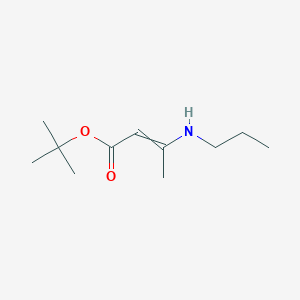

![2-[(3-Chloropropyl)amino]-2-methylpropanenitrile](/img/structure/B12570119.png)
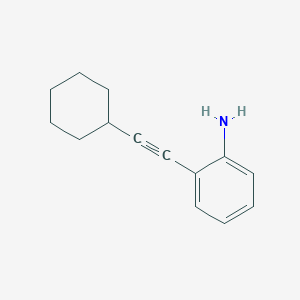
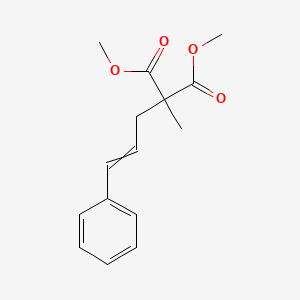

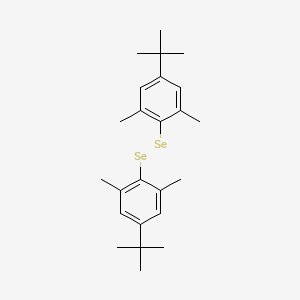
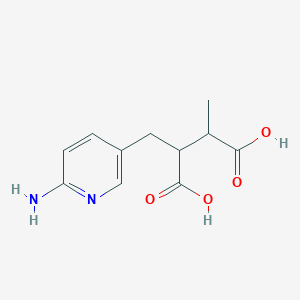
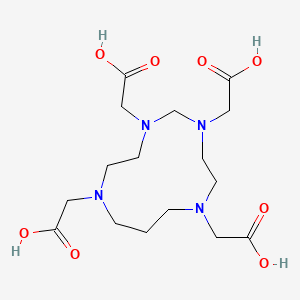

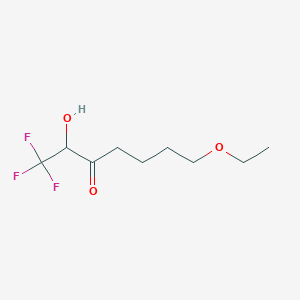
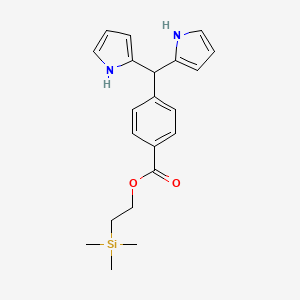
![4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzene-1-sulfonic acid](/img/structure/B12570168.png)
